molecular formula C16H21ClN2O4S B2643918 5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 2034558-61-5

5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No. B2643918
CAS RN: 2034558-61-5
M. Wt: 372.86
InChI Key: SMYBGQKHZBXCDJ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as AZD-9164 and belongs to the class of compounds called muscarinic receptor antagonists.2.1]octan-3-yl)benzamide.

Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonism

  • A series of 3-substituted 5-chloro-2-methoxybenzamides were synthesized and evaluated for their binding affinity to serotonin-3 (5-HT3) receptors. Some derivatives demonstrated significant antagonistic activity against 5-HT3 receptors, which could be beneficial for various therapeutic applications (Kuroita, Sakamori, & Kawakita, 1996).

Synthesis and Pharmacological Profiles

  • Compounds similar to 5-chloro-2-methoxybenzamides were synthesized and assessed for their pharmacological properties. Notably, one compound exhibited high affinity for 5-HT3 receptors and showed potent antagonistic activity against the von Bezold-Jarisch reflex in rats (Kawakita, Kuroita, Yasumoto, Sano, Inaba, Fukuda, & Tahara, 1992).

Synthesis of Radioactive Compounds for Pharmacokinetic Studies

  • A compound with similarities to 5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide was synthesized for pharmacokinetic studies, revealing its potential as both an antagonist of 5-HT3 receptors and an agonist of 5-HT4 receptors. This compound was synthesized with a high radiochemical purity, indicating its utility for in-depth pharmacokinetic analysis (Hoshino, Miyazawa, Nakata, Etoh, Furitsu, & Abe, 1997).

Receptor Binding Studies

  • The compound was involved in a study that aimed to understand the binding interaction and orientation of molecules inside the active site of the cyclooxygenase-2 enzyme. This research is crucial for the development of new therapeutic agents that target specific receptors (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

properties

IUPAC Name

5-chloro-2-methoxy-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4S/c1-23-15-6-3-10(17)7-14(15)16(20)18-11-8-12-4-5-13(9-11)19(12)24(2,21)22/h3,6-7,11-13H,4-5,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYBGQKHZBXCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

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